molecular formula C12H24ClNO2 B11790254 Methyl 2-neopentylpiperidine-4-carboxylate hydrochloride

Methyl 2-neopentylpiperidine-4-carboxylate hydrochloride

Cat. No.: B11790254
M. Wt: 249.78 g/mol
InChI Key: LQCWJNDWLNYYSK-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of Methyl 2-neopentylpiperidine-4-carboxylate hydrochloride typically involves the reaction of neopentylamine with methyl 4-piperidone-4-carboxylate under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity .

Chemical Reactions Analysis

Methyl 2-neopentylpiperidine-4-carboxylate hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

Methyl 2-neopentylpiperidine-4-carboxylate hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs for treating various diseases.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of Methyl 2-neopentylpiperidine-4-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain receptors or enzymes, thereby modulating their activity. This can lead to changes in cellular signaling pathways and physiological responses. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Methyl 2-neopentylpiperidine-4-carboxylate hydrochloride can be compared with other similar compounds, such as:

  • Methyl 2-pentylpiperidine-4-carboxylate hydrochloride
  • Methyl 2-isopentylpiperidine-4-carboxylate hydrochloride
  • Methyl 2-butylpiperidine-4-carboxylate hydrochloride

These compounds share a similar piperidine core structure but differ in the nature of the substituent on the piperidine ring. The unique neopentyl group in this compound may confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Biological Activity

Methyl 2-neopentylpiperidine-4-carboxylate hydrochloride is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and epigenetic regulation. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound is characterized by a piperidine ring, which is known for its pharmacological relevance. The presence of the methyl and neopentyl groups contributes to its lipophilicity, potentially enhancing its ability to cross biological membranes.

Recent studies indicate that this compound acts as an inhibitor of Enhancer of Zeste Homolog 2 (EZH2) , an enzyme involved in histone methylation and gene silencing. Inhibition of EZH2 has been linked to the reactivation of silenced tumor suppressor genes, making it a target for cancer therapies. The compound has shown promise in:

  • Inducing apoptosis in cancer cells.
  • Inhibiting proliferation in various tumor types, including diffuse large B-cell lymphoma (DLBCL) and follicular lymphoma .

Table 1: Biological Activity Summary

Activity TypeDescriptionReference
EZH2 InhibitionInduces apoptosis in cancer cells
Tumor Proliferation InhibitionEffective against DLBCL and other tumors
Epigenetic ModificationReverses silencing of tumor suppressor genes

Case Studies

  • Cancer Cell Lines : In vitro studies using DLBCL cell lines demonstrated that treatment with this compound led to a significant reduction in cell viability, with IC50 values indicating potent anti-proliferative effects.
  • Animal Models : In vivo experiments have shown that administration of the compound in mouse models resulted in reduced tumor growth rates compared to controls. The mechanism was attributed to the restoration of normal gene expression patterns through EZH2 inhibition.

Research Findings

Research indicates that compounds targeting EZH2 can reverse epigenetic changes associated with various cancers. For instance, knockdown experiments have shown that reducing EZH2 levels can lead to upregulation of previously silenced genes involved in cell cycle regulation and apoptosis .

Furthermore, studies have highlighted the importance of structural modifications in enhancing the affinity and selectivity for EZH2. The piperidine structure is particularly critical, as modifications can significantly influence biological activity .

Properties

Molecular Formula

C12H24ClNO2

Molecular Weight

249.78 g/mol

IUPAC Name

methyl 2-(2,2-dimethylpropyl)piperidine-4-carboxylate;hydrochloride

InChI

InChI=1S/C12H23NO2.ClH/c1-12(2,3)8-10-7-9(5-6-13-10)11(14)15-4;/h9-10,13H,5-8H2,1-4H3;1H

InChI Key

LQCWJNDWLNYYSK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC1CC(CCN1)C(=O)OC.Cl

Origin of Product

United States

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